![molecular formula C8H16ClN B2874290 [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride CAS No. 2055089-71-7](/img/structure/B2874290.png)

[2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

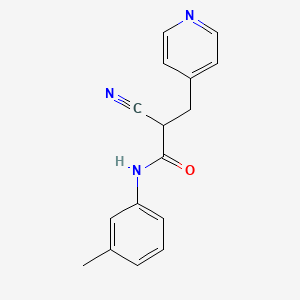

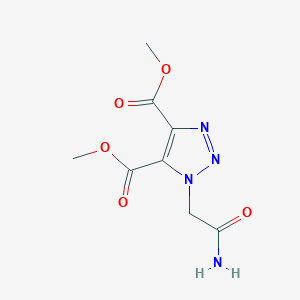

“[2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride” is a chemical compound with the CAS Number: 2055089-71-7 . It has a molecular weight of 161.67 and is typically a solid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 2-(cyclohex-3-en-1-yl)ethan-1-amine hydrochloride . The InChI code is 1S/C8H15N.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-2,8H,3-7,9H2;1H .Physical And Chemical Properties Analysis

“[2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride” is a solid at room temperature .Applications De Recherche Scientifique

Mechanism of Amide Formation in Aqueous Media

The study by Nakajima and Ikada (1995) explored the mechanism of amide formation between carboxylic acid and amine in aqueous media using carbodiimide, providing insights into bioconjugation techniques. This research is crucial for understanding how [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride could potentially interact in biochemical synthesis, particularly in the formation of amides from carboxylic acids and amines under specific pH conditions N. Nakajima, Y. Ikada, 1995.

Acceleration of Baylis-Hillman Reaction

Aggarwal et al. (2002) reported a significant acceleration of the Baylis-Hillman reaction in water, employing various amine catalysts. This study demonstrates the potential for [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride to serve as a catalyst or reagent in promoting such reactions under polar solvent conditions, highlighting its versatility in organic synthesis V. Aggarwal, D. Dean, A. Mereu, Richard Williams, 2002.

Cyclization to Octahydrophenanthrene Derivatives

Wilamowski et al. (1995) explored the cyclization of a related compound to produce octahydrophenanthrene derivatives, indicating the potential of [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride in synthetic pathways leading to complex heterocyclic structures. This work may guide future research on synthesizing novel compounds with potential pharmaceutical applications J. Wilamowski, W. Krasodomski, B. Nowak, J. Sepiol, 1995.

Hydroamination and Radical Transfer

Guin et al. (2007) described the use of aminated cyclohexadienes in radical transfer hydroamination, showing the role of [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride in generating N-centered radicals. This research opens pathways for its application in the synthesis of amines via radical transfer, providing a method for constructing nitrogen-containing compounds with high selectivity and under mild conditions Joyram Guin, C. Mück‐Lichtenfeld, S. Grimme, A. Studer, 2007.

Safety And Hazards

Propriétés

IUPAC Name |

2-cyclohex-3-en-1-ylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-2,8H,3-7,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKXGYOCCCLSJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2874213.png)

![2-[[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2874214.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B2874216.png)

![2-(2,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2874224.png)

![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2874225.png)

![1,3-dimethyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2874226.png)

![2-[3-[4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]phenoxy]propyl]isoindole-1,3-dione](/img/structure/B2874227.png)

![5-((3-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2874229.png)